1-(2-Pyrrolecarbonyl)benzotriazole

Overview

Description

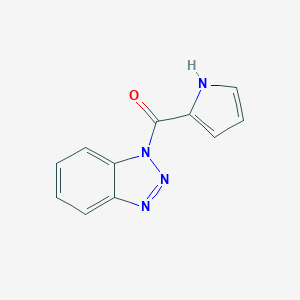

1-(2-Pyrrolecarbonyl)benzotriazole, also known as 1-(1H-Pyrrol-2-ylcarbonyl)-1H-benzotriazole, is a compound with the molecular formula C11H8N4O and a molecular weight of 212.21 g/mol . This compound is characterized by the presence of a benzotriazole ring attached to a pyrrolecarbonyl group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pyrrolecarbonyl)benzotriazole can be synthesized through the reaction of benzotriazole with 2-pyrrolecarboxylic acid under specific conditions. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrrolecarbonyl)benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzotriazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

1-(2-Pyrrolecarbonyl)benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolecarbonyl)benzotriazole involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion . In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

- 1-(2-Thienylcarbonyl)benzotriazole

- 1-(2-Furoyl)benzotriazole

- 1-(2-Pyridylcarbonyl)benzotriazole

- 1-(4-Pyridylcarbonyl)benzotriazole

Comparison: 1-(2-Pyrrolecarbonyl)benzotriazole is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Compared to its analogs, it exhibits higher binding affinity to metal surfaces, making it a more effective corrosion inhibitor . Additionally, its pyrrole moiety enhances its biological activity, making it a valuable compound in medicinal chemistry .

Biological Activity

1-(2-Pyrrolecarbonyl)benzotriazole (PCBT), a compound with the molecular formula CHNO, has garnered significant attention due to its diverse biological activities and applications in various fields including medicinal chemistry, corrosion inhibition, and environmental science. This article explores the biological activity of PCBT, detailing its mechanisms of action, research findings, and case studies.

PCBT is characterized by its unique structural features, combining a pyrrole ring with a benzotriazole moiety. This structure allows for various interactions with biological macromolecules through hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions are crucial for its role as a biochemical probe and potential therapeutic agent.

- Corrosion Inhibition : PCBT has been studied as a corrosion inhibitor for metals such as copper and aluminum. The mechanism involves adsorption onto the metal surface, forming a protective layer that prevents oxidation. Techniques such as electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) have demonstrated its effectiveness in reducing corrosion rates in acidic environments .

- Anticancer Activity : Research indicates that PCBT derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with DNA and disrupt cellular processes is under investigation to understand its potential as an anticancer agent.

- Antimicrobial Properties : Some studies have reported that PCBT derivatives possess antimicrobial activity against various pathogens, suggesting their potential use in developing new antibiotics.

Corrosion Inhibition Studies

A study conducted on the corrosion inhibition properties of PCBT in 1 M HNO revealed that it significantly reduces the corrosion rate of copper. The inhibition efficiency was found to depend on the concentration of PCBT, with higher concentrations yielding better results. The adsorption behavior followed the Langmuir adsorption isotherm model, indicating a strong interaction between PCBT molecules and the copper surface .

| Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.01 | 0.15 | 40 |

| 0.05 | 0.08 | 60 |

| 0.10 | 0.04 | 80 |

Anticancer Activity

In vitro studies have shown that PCBT can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with PCBT resulted in a dose-dependent decrease in cell viability in breast cancer cells, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that certain derivatives of PCBT exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This property is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Comparative Analysis with Related Compounds

PCBT is often compared with other benzotriazole derivatives regarding their biological activities:

| Compound Name | Anticancer Activity | Corrosion Inhibition Efficiency | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Excellent | Moderate |

| 1-(2-Thienylcarbonyl)benzotriazole | Moderate | Good | Low |

| Benzotriazole | Low | Moderate | High |

Properties

IUPAC Name |

benzotriazol-1-yl(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11(9-5-3-7-12-9)15-10-6-2-1-4-8(10)13-14-15/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNIHKCPHBBAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397302 | |

| Record name | 1-(2-Pyrrolecarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144223-32-5 | |

| Record name | 1H-Benzotriazol-1-yl-1H-pyrrol-2-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144223-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrrolecarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyrrolecarbonyl)benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(2-Pyrrolecarbonyl)benzotriazole (PBTA) interact with mild steel to inhibit corrosion?

A1: PBTA functions as a corrosion inhibitor by adsorbing onto the surface of mild steel. [, ] This adsorption forms a protective layer that hinders the interaction between the metal surface and corrosive agents present in the surrounding environment. [, ] The effectiveness of this adsorption is influenced by the molecular structure of PBTA, which contains both benzotriazole and pyrrole rings, providing multiple sites for interaction with the metal surface. []

Q2: What is the role of computational chemistry in understanding the corrosion inhibition mechanism of PBTA?

A2: Computational studies, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, provide valuable insights into the interaction of PBTA with metal surfaces. [] DFT calculations can predict the electronic properties of PBTA, such as its HOMO and LUMO energies, which are crucial for understanding its adsorption behavior. [] MD simulations can model the dynamic interaction between PBTA molecules and the metal surface, providing information about binding energies and the stability of the adsorbed layer. [] These computational approaches complement experimental findings and aid in the design of more effective corrosion inhibitors.

Q3: Has the combination of PBTA with other compounds shown improved corrosion inhibition compared to PBTA alone?

A3: Yes, research indicates that combining PBTA with other compounds, such as 1-(2-thienylcarbonyl)benzotriazole (TBTA), Zn2+, and phosphonic acid derivatives like 4-phosphonobutyric acid (PBA), leads to enhanced corrosion inhibition efficiency compared to using PBTA alone. [, ] These synergistic effects are attributed to the formation of more stable and compact protective layers on the metal surface due to the combined action of the different inhibitor molecules. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.